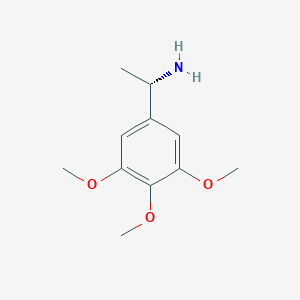
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, also known as mescaline , is a naturally occurring psychedelic compound belonging to the substituted phenethylamine class. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H17NO3
- IUPAC Name : 1-(3,4,5-trimethoxyphenyl)ethanamine
- Molecular Weight : Approximately 211.26 g/mol
The compound features three methoxy groups at the 3, 4, and 5 positions on the phenyl ring, which significantly influences its biological activity and interactions with various receptors.
Target Receptors
This compound primarily interacts with serotonin receptors, particularly:
- 5-HT2A Receptor : Acts as a partial agonist, leading to hallucinogenic effects similar to those observed with mescaline. This interaction is crucial for its psychoactive properties and potential therapeutic applications in mood disorders and other psychiatric conditions.
Biochemical Pathways
The compound's effects are mediated through various biochemical pathways:
- Serotonin Modulation : Interaction with serotonin receptors influences mood regulation and perception alterations.
- Dopamine Receptor Activity : Although less characterized than serotonin interactions, there is evidence suggesting potential effects on dopamine receptors.
Hallucinogenic Effects
This compound is known for its hallucinogenic properties. Research indicates that it produces significant alterations in sensory perception and cognitive processes. The compound's psychoactive effects are attributed to its agonistic action at serotonin receptors.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties:
- Antibacterial Effects : It has shown activity against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, suggesting a broader application in treating infections.
- Antifungal Activity : The compound exhibits promising antifungal effects, which warrant further investigation for therapeutic use in fungal infections.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of compounds containing the trimethoxyphenyl group indicates that modifications to the structure can lead to variations in biological activity. For instance:
| Compound | Activity | IC50 Value |
|---|---|---|
| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | 0.45 μM |
| Another derivative | Tubulin polymerization inhibitor | 3.35 μM |
These findings underscore the importance of structural modifications in enhancing biological activity against specific targets such as tubulin .
Mental Health Disorders
Given its interaction with serotonin receptors, this compound is being investigated for potential therapeutic applications in:
- Depression
- Post-Traumatic Stress Disorder (PTSD)
Preliminary studies suggest that compounds similar to mescaline may offer new avenues for treatment resistant cases of these disorders due to their unique mechanisms of action.
Propriétés
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














